GSK3326595
Overview
Description
GSK3326595 is a complex organic compound that belongs to the class of pyrimidine derivatives
Mechanism of Action
Target of Action
The primary target of GSK3326595 is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation of multiple proteins that impact cell proliferation . Its substrates include proteins involved in mRNA splicing, signal transduction, gene transcription, and DNA repair .
Mode of Action
This compound interacts with PRMT5, inhibiting its function . This inhibition leads to a decrease in the symmetric dimethylation of arginine (SDMA) on various proteins, including those involved in mRNA splicing, signal transduction, gene transcription, and DNA repair . One mechanism of action of this compound is via inhibition of cellular mRNA splicing and upregulation of tumor suppressor function .
Biochemical Pathways
The inhibition of PRMT5 by this compound affects several biochemical pathways. It leads to alternative splicing of MDM4, a negative regulator of p53, and subsequent activation of the p53 pathway . This results in growth arrest and apoptosis, particularly in TP53 wild-type cancer cell lines .
Result of Action
The inhibition of PRMT5 by this compound leads to significant cellular effects. It inhibits proliferation and induces cell death in a broad range of solid and hematologic tumor cell lines . It also exhibits potent anti-tumor activity in vivo in animal models, including in preclinical models of myeloid malignancies .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It is known that the compound has shown efficacy in both in vitro and in vivo environments .
Biochemical Analysis
Biochemical Properties
GSK3326595 plays a significant role in biochemical reactions by inhibiting PRMT5 . PRMT5 is an enzyme that catalyzes the transfer of methyl groups to the arginine residues of histones and other proteins . By inhibiting PRMT5, this compound can affect the methylation status of these proteins, thereby influencing their function .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . It can inhibit cancer cell proliferation and induce pro-inflammatory macrophage polarization . Furthermore, it has been reported to increase hepatic triglyceride levels without affecting atherosclerosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PRMT5, thereby inhibiting its enzymatic activity . This leads to changes in the methylation status of proteins, which can affect their function and ultimately influence cellular processes such as cell proliferation and inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of protein methylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3326595 typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperidinyl and isoquinolinyl groups through various coupling reactions. Common reagents used in these steps include amines, acyl chlorides, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
GSK3326595 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, GSK3326595 is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its binding affinity, selectivity, and efficacy in biological assays.
Medicine
In medicine, compounds like this are often investigated for their therapeutic potential. They may be tested for activity against diseases such as cancer, infections, or neurological disorders. Clinical trials and pharmacokinetic studies are essential to determine their safety and effectiveness.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents. Examples might include:
- 4-amino-5-(hydroxymethyl)-2-methylpyrimidine
- 2,4-diamino-6-hydroxypyrimidine
- 5-fluorouracil
Uniqueness
The uniqueness of GSK3326595 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCNYVTIWRPIZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616392-22-3 | |
Record name | GSK-3326595 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616392223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEMRAMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXT8SZ6875 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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